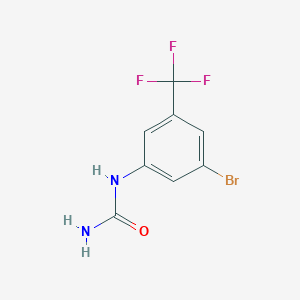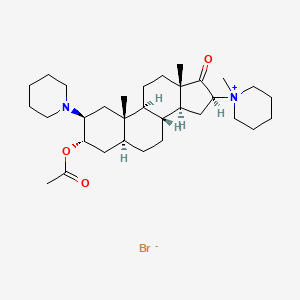![molecular formula C24H28N2O5S B13415469 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. is a complex organic compound that belongs to the class of indole alkaloids. These compounds are known for their intricate structures and significant biological activities. The compound is derived from aspidospermidine, a well-known indole alkaloid, and features a unique dioxolo-indolizino-carbazole framework.
Méthodes De Préparation
The synthesis of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. typically involves multiple steps, starting from readily available natural products such as vindoline. The synthetic route includes the removal of specific functional groups and the formation of new bonds through various chemical reactions. For instance, the Corey–Winter olefination is used to remove the 1,2-diol moiety, and radical cyclization is employed to form the indole unit . Industrial production methods may involve optimizing these steps to achieve higher yields and scalability.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogenation or metal hydrides.
Substitution: Utilizing nucleophilic or electrophilic reagents to introduce new functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other indole alkaloids, 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv. stands out due to its unique dioxolo-indolizino-carbazole framework. Similar compounds include:
Vinblastine: Known for its anticancer properties.
Conophylline: Studied for its biological activities.
Tabersonine: A precursor in the synthesis of various indole alkaloids.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.
Propriétés
Formule moléculaire |
C24H28N2O5S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,14R,15R,22R)-15-ethyl-5-methoxy-8-methyl-12-sulfanylidene-11,13-dioxa-8,19-diazahexacyclo[13.6.1.01,9.02,7.010,14.019,22]docosa-2(7),3,5,16-tetraene-10-carboxylate |
InChI |
InChI=1S/C24H28N2O5S/c1-5-22-9-6-11-26-12-10-23(17(22)26)15-8-7-14(28-3)13-16(15)25(2)18(23)24(20(27)29-4)19(22)30-21(32)31-24/h6-9,13,17-19H,5,10-12H2,1-4H3/t17-,18+,19+,22+,23+,24-/m0/s1 |
Clé InChI |
CWANURKXEIRNCJ-LNXHVWRRSA-N |
SMILES isomérique |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]5([C@@H]2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
SMILES canonique |
CCC12C=CCN3C1C4(CC3)C(C5(C2OC(=S)O5)C(=O)OC)N(C6=C4C=CC(=C6)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)

![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)


![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)




